4-Hydroxypropranolol-d7 (hydrochloride)
Description
Origin and Identity as a Deuterium-Labeled Metabolite of Propranolol (B1214883)
4-Hydroxypropranolol-d7 (hydrochloride) is a synthetic derivative of 4-hydroxypropranolol (B128105). medchemexpress.com The parent compound, 4-hydroxypropranolol, is a major phase I metabolite of propranolol, formed in the body through the action of cytochrome P450 enzymes, most notably CYP2D6. caymanchem.comresearchgate.net The "-d7" designation indicates that seven hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium (B1214612). This isotopic labeling is a deliberate modification made for research purposes and does not occur naturally. The hydrochloride salt form enhances the compound's stability and solubility for experimental use.
Rationale for Deuterium Labeling in Mechanistic and Analytical Research
The strategic replacement of hydrogen with deuterium in 4-hydroxypropranolol serves several critical functions in scientific research, primarily centered around its use in stable isotope labeling and its effect on the drug's metabolic profile.
Role in Stable Isotope Labeling Applications
One of the most common and vital applications of 4-Hydroxypropranolol-d7 is as an internal standard in analytical chemistry. researchgate.netnih.gov In techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used to quantify the levels of drugs and their metabolites in biological samples like plasma, the addition of a known quantity of the deuterated standard is crucial. researchgate.netnih.gov Because 4-Hydroxypropranolol-d7 is chemically identical to the non-labeled analyte but has a different mass, it behaves similarly during sample extraction and analysis but can be distinguished by the mass spectrometer. This allows for highly accurate and precise quantification of the endogenous or administered 4-hydroxypropranolol, correcting for any loss that may occur during sample processing.
Impact on Metabolic and Pharmacokinetic Profiles
The substitution of hydrogen with deuterium can significantly alter the metabolic and pharmacokinetic properties of a molecule. nih.govresearchgate.net This phenomenon, known as the deuterium kinetic isotope effect (DKIE), arises because the carbon-deuterium bond is stronger than the carbon-hydrogen bond. acs.org Consequently, enzymatic reactions that involve the breaking of this bond, such as the metabolic processes carried out by cytochrome P450 enzymes, can be slowed down. nih.gov
By studying the effects of deuteration on the metabolism of 4-hydroxypropranolol, researchers can gain insights into the specific metabolic pathways and enzymes involved in its breakdown. nih.gov This can help in understanding drug-drug interactions and inter-individual variability in drug response. acs.org In some instances, deuteration is explored as a strategy to develop new drug candidates with improved pharmacokinetic profiles, potentially leading to lower or less frequent dosing. nih.gov
Interactive Data Table: Properties of Propranolol Metabolites
| Compound | Type | Key Research Findings |
|---|---|---|
| 4-Hydroxypropranolol | Active Metabolite | Exhibits beta-blocking activity comparable to propranolol. nih.govmedchemexpress.com Possesses intrinsic sympathomimetic and membrane-stabilizing properties. nih.govapexbt.com |
| 4-Hydroxypropranolol-d7 (hydrochloride) | Deuterated Metabolite | Used as an internal standard for accurate quantification in bioanalytical methods. researchgate.netnih.gov Enables the study of metabolic pathways through the kinetic isotope effect. acs.orgnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H/i1D3,2D3,11D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUJENUXWIFONU-BGKGEVRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678705 | |
| Record name | 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-03-1 | |
| Record name | 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Bioanalytical Methodologies and Applications of 4 Hydroxypropranolol D7 Hydrochloride
Development and Validation of Quantitative Assays in Biological Matrices
The development of robust and validated quantitative assays is fundamental to pharmacokinetic and metabolic studies. 4-Hydroxypropranolol-d7 (hydrochloride) is instrumental in these assays, particularly when analyzing biological fluids such as plasma.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs and their metabolites in biological samples due to its high sensitivity and selectivity. tbzmed.ac.irnih.gov A highly selective and sensitive LC-MS/MS method has been developed and validated for the simultaneous determination of propranolol (B1214883) and 4-hydroxypropranolol (B128105) in human plasma, which employs 4-hydroxypropranolol-d7 as an internal standard. nih.gov
In a notable study, a method was established where the analytes were extracted from human plasma using solid-phase extraction. nih.gov The detection was carried out using a tandem mass spectrometer with a turbo ionspray interface in the positive ion mode. nih.gov The use of 4-hydroxypropranolol-d7, alongside propranolol-d7, as internal standards was a key component of this validated assay. nih.gov The method demonstrated excellent linearity over a defined concentration range for both free and total forms of propranolol and 4-hydroxypropranolol. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) represents another important analytical tool for the determination of propranolol and its metabolites. nih.govnih.gov However, due to the low volatility and polar nature of these compounds, derivatization is a necessary step prior to GC-MS analysis. nih.govnih.gov A common derivatizing agent used is trifluoroacetic anhydride, which converts the analytes into more volatile derivatives suitable for gas chromatography. nih.gov
While specific studies detailing the use of 4-hydroxypropranolol-d7 in GC-MS are less common than for LC-MS/MS, the principles of isotope dilution mass spectrometry are directly applicable. In GC-MS methods for propranolol and its metabolites, a deuterated internal standard like 4-hydroxypropranolol-d7 would be added to the plasma sample before extraction and derivatization. It would co-elute with the underivatized 4-hydroxypropranolol and exhibit a similar fragmentation pattern in the mass spectrometer, but with a mass shift corresponding to the deuterium (B1214612) labeling. This allows for precise quantification by monitoring specific ions for both the analyte and the internal standard.
Function as an Internal Standard in Isotope Dilution Methods
The primary and most crucial role of 4-hydroxypropranolol-d7 (hydrochloride) in bioanalysis is its function as an internal standard in isotope dilution mass spectrometry. This technique is the gold standard for quantitative analysis due to its ability to correct for variations that can occur during sample preparation and analysis.
Enhancement of Analytical Precision and Accuracy
The use of a stable isotope-labeled internal standard such as 4-hydroxypropranolol-d7 significantly enhances the precision and accuracy of quantitative measurements. Because the deuterated standard is chemically identical to the analyte (4-hydroxypropranolol), it behaves similarly during sample extraction, derivatization (for GC-MS), and chromatography. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.
By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to highly reproducible and accurate results. For instance, in the validated LC-MS/MS method, the intra- and inter-day precision were found to be less than 11.3% (RSD), with an accuracy within 11% of the nominal values for both propranolol and 4-hydroxypropranolol. nih.gov
Mitigation of Matrix Effects
Biological matrices like plasma are complex mixtures containing numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can severely compromise the accuracy of quantification.
4-Hydroxypropranolol-d7, being structurally and chromatographically identical to 4-hydroxypropranolol, experiences the same matrix effects. Therefore, by using the ratio of the analyte to the internal standard, the influence of the matrix on the signal is effectively canceled out. This ensures that the quantitative results are not skewed by the sample matrix, making the assay more robust and reliable across different patient samples.
Analytical Performance Characteristics
The performance of bioanalytical methods utilizing 4-hydroxypropranolol-d7 (hydrochloride) as an internal standard is characterized by several key validation parameters. These parameters demonstrate the reliability and suitability of the method for its intended purpose.
A validated LC-MS/MS assay for the simultaneous determination of propranolol and 4-hydroxypropranolol in human plasma using 4-hydroxypropranolol-d7 as an internal standard has demonstrated the following performance characteristics:
Linearity: The assay was linear over a range of 0.20-135.00 ng/mL for free propranolol and 0.20-25.00 ng/mL for free 4-hydroxypropranolol. For the total (conjugated and unconjugated) forms, the linearity extended from 1.00-500.00 ng/mL for propranolol and 1.00-360.00 ng/mL for 4-hydroxypropranolol. The coefficient of determination (r²) was greater than 0.99 for both analytes. nih.gov
Lower Limit of Quantitation (LLOQ): The method achieved a lower limit of quantitation of 0.20 ng/mL for both propranolol and 4-hydroxypropranolol. nih.gov
Precision and Accuracy: The intra- and inter-day precision, expressed as the relative standard deviation (RSD), was less than 11.3%. The accuracy was within 11% of the nominal values, indicating high reproducibility and correctness of the measurements. nih.gov
Recovery: The extraction recovery from human plasma was greater than 96% for propranolol and greater than 64% for 4-hydroxypropranolol on average. nih.gov
The following interactive data tables summarize the analytical performance characteristics from a key validation study.
Table 1: Linearity and LLOQ of an LC-MS/MS Method Using 4-Hydroxypropranolol-d7
| Analyte Form | Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Coefficient of Determination (r²) |
| Free | Propranolol | 0.20 - 135.00 | 0.20 | > 0.99 |
| Free | 4-Hydroxypropranolol | 0.20 - 25.00 | 0.20 | > 0.99 |
| Total | Propranolol | 1.00 - 500.00 | 1.00 | > 0.99 |
| Total | 4-Hydroxypropranolol | 1.00 - 360.00 | 1.00 | > 0.99 |
Table 2: Precision, Accuracy, and Recovery
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% of Nominal) | Average Extraction Recovery (%) |
| Propranolol | < 11.3 | < 11.3 | < 11 | > 96 |
| 4-Hydroxypropranolol | < 11.3 | < 11.3 | < 11 | > 64 |
Method Sensitivity (Limits of Detection and Quantitation)
The sensitivity of a bioanalytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
In methods utilizing 4-Hydroxypropranolol-d7 as an internal standard for the analysis of 4-hydroxypropranolol, high sensitivity has been achieved. A highly selective and sensitive assay using liquid chromatography/electrospray tandem mass spectrometry (LC-MS/MS) reported an LOD of 100 pg/mL (or 0.1 ng/mL) and an LOQ of 0.20 ng/mL for 4-hydroxypropranolol in human plasma. nih.gov Other high-performance liquid chromatography (HPLC) methods have reported detection limits for 4-hydroxypropranolol at 2 ng/mL, 5 ng/mL, and 6 ng/mL in plasma or serum. nih.govdrugbank.comnih.gov
Table 1: Method Sensitivity for 4-Hydroxypropranolol Analysis
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| LC-MS/MS nih.gov | Human Plasma | 100 pg/mL | 0.20 ng/mL |
| HPLC nih.gov | Plasma | 2 ng/mL (Limit of Sensitivity) | Not Specified |
| HPLC nih.gov | Serum | 5 ng/mL | Not Specified |
| HPLC monash.edu | Plasma | Not Specified | 5 ng/mL |
| HPLC drugbank.com | Plasma | 6 ng/mL (Minimum Detectable Level) | Not Specified |
Assay Linearity and Calibration Curve Range
Assay linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response over a defined range. A calibration curve is generated by analyzing samples with known analyte concentrations. The use of an internal standard like 4-Hydroxypropranolol-d7 is crucial for establishing a reliable calibration curve.
For the simultaneous determination of free and total 4-hydroxypropranolol in human plasma, a validated LC-MS/MS method demonstrated excellent linearity. nih.gov The assay was linear over the range of 0.20-25.00 ng/mL for free 4-hydroxypropranolol and 1.00-360.00 ng/mL for the total (conjugated and unconjugated) form. nih.gov In both cases, the coefficient of determination (r²) was greater than 0.99, indicating a strong linear relationship. nih.gov
Table 2: Linearity and Calibration Range for 4-Hydroxypropranolol
| Analyte Form | Calibration Curve Range (ng/mL) | Coefficient of Determination (r²) |
| Free 4-Hydroxypropranolol nih.gov | 0.20 - 25.00 | > 0.99 |
| Total 4-Hydroxypropranolol nih.gov | 1.00 - 360.00 | > 0.99 |
Extraction Efficiency and Recovery Assessment
The efficiency of extracting an analyte from a complex biological matrix is a critical performance characteristic of a bioanalytical method. Recovery studies are performed to assess the proportion of the analyte that is successfully recovered through the extraction process.
Different extraction techniques have yielded varying recovery rates for 4-hydroxypropranolol. A method employing solid-phase extraction (SPE) from human plasma reported an average recovery of over 64% for 4-hydroxypropranolol. nih.govresearchgate.net Another study using a C18 solid-phase extraction column achieved recoveries greater than 78%. drugbank.com An HPLC method involving ether extraction from serum demonstrated a mean percentage recovery of 98.4% for 4-hydroxypropranolol. nih.gov
Table 3: Extraction Recovery of 4-Hydroxypropranolol
| Extraction Method | Matrix | Mean Recovery (%) |
| Solid-Phase Extraction (SPE) nih.gov | Human Plasma | > 64% |
| Ether Extraction nih.gov | Serum | 98.4% |
| C18 Solid-Phase Extraction drugbank.com | Plasma | > 78% |
Reproducibility (Intra-day and Inter-day Precision)
Reproducibility, or precision, measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed within a single day (intra-day) and over several days (inter-day). The use of 4-Hydroxypropranolol-d7 as an internal standard significantly enhances the reproducibility of the assay.
A validated LC-MS/MS method for 4-hydroxypropranolol showed excellent reproducibility, with intra- and inter-day precision values of less than 11.3% (RSD). nih.gov An HPLC method reported an intra-assay CV between 4.9% and 7.3% for concentrations ranging from 5-50 ng/mL. drugbank.com Another study found within-day CVs for 4-hydroxypropranolol to be between 0.8% and 6.2%. nih.gov
Table 4: Reproducibility of 4-Hydroxypropranolol Quantification
| Study | Precision Type | Value (%RSD or %CV) |
| LC-MS/MS nih.gov | Intra-day & Inter-day | < 11.3% |
| HPLC drugbank.com | Intra-assay | 4.9% - 7.3% |
| HPLC nih.gov | Within-day | 0.8% - 6.2% |
Accuracy (Intra-day and Inter-day Bias)
Accuracy refers to the closeness of the mean of a set of results to the true or accepted reference value. It is often expressed as the percentage of bias from the nominal value. Accurate quantification is fundamental for pharmacokinetic analysis, and the inclusion of a deuterated internal standard like 4-Hydroxypropranolol-d7 is a key factor in achieving high accuracy.
In a comprehensive validation study, the intra-day and inter-day accuracy for the determination of 4-hydroxypropranolol was found to be within 11% of the nominal values, demonstrating a low level of systemic error or bias. nih.gov
Table 5: Accuracy of 4-Hydroxypropranolol Quantification
| Study | Accuracy Type | Bias |
| LC-MS/MS nih.gov | Intra-day & Inter-day | < 11% of nominal value |
Application in Bioequivalence and Drug Disposition Studies (Methodological Aspects)
Bioanalytical methods that employ 4-Hydroxypropranolol-d7 as an internal standard are integral to bioequivalence and drug disposition studies of propranolol. nih.govresearchgate.net Bioequivalence studies aim to demonstrate that different formulations of a drug lead to comparable plasma concentrations of the active moiety, which includes significant active metabolites like 4-hydroxypropranolol. nih.gov The accurate quantification of both the parent drug and its active metabolites is essential for these assessments.
From a methodological standpoint, the use of a stable isotope-labeled internal standard such as 4-Hydroxypropranolol-d7 is the gold standard. It mimics the analyte of interest during extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response. This ensures that the data generated is reliable and robust, which is a regulatory requirement for bioequivalence submissions. Furthermore, in drug disposition studies, which investigate the absorption, distribution, metabolism, and excretion of a drug, the ability to accurately measure metabolites like 4-hydroxypropranolol and its conjugates is crucial for building a complete pharmacokinetic profile. drugbank.comfu-berlin.de
Chromatographic Separation Strategies for Propranolol and Metabolites
Effective chromatographic separation is key to resolving propranolol from its various metabolites, including 4-hydroxypropranolol, N-desisopropylpropranolol, and propranolol glycol, as well as from endogenous plasma components. drugbank.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique.
Several methods utilize C18 bonded-phase columns for the separation of propranolol and 4-hydroxypropranolol. nih.govdrugbank.comnih.gov Mobile phases typically consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) with an acidic aqueous buffer. drugbank.comnih.gov Detection is often achieved using fluorescence, which offers high sensitivity for these compounds. nih.govnih.gov
More advanced techniques like UltraPerformance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography, have been used for the enantiomeric separation of propranolol and its hydroxylated metabolites. waters.com One such method used a Trefoil CEL1 column to resolve the enantiomers of 4-hydroxypropranolol, 5-hydroxypropranolol, and 7-hydroxypropranolol in under 15 minutes, demonstrating the power of this technique for complex chiral separations. waters.com The coupling of these chromatographic systems with tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity for quantitative bioanalysis. nih.govwaters.com
In Vitro and in Silico Metabolism Research of 4 Hydroxypropranolol
Metabolic Pathways and Enzymatic Biotransformation
The biotransformation of 4-hydroxypropranolol (B128105) is a complex process involving multiple enzyme families. The primary pathways include glucuronidation mediated by Uridine 5'-Diphospho-Glucuronosyltransferases (UGTs) and oxidative metabolism involving Cytochrome P450 (CYP) enzymes.
Glucuronidation represents a critical elimination pathway for 4-hydroxypropranolol. nih.gov This process involves the covalent addition of a glucuronic acid moiety to the molecule, increasing its water solubility and facilitating its removal from the body. fu-berlin.de
Comprehensive in vitro screening of all 19 human UGT enzymes from the UGT1 and UGT2 families has identified the specific isoforms responsible for the glucuronidation of 4-hydroxypropranolol. nih.govnih.gov Research has demonstrated that UGT1A7, UGT1A8, UGT1A9, and UGT2A1 are all capable of catalyzing this reaction. nih.govmdpi.commdpi.comnih.gov
Interestingly, the UGT profile for 4-hydroxypropranolol differs slightly from its parent compound, propranolol (B1214883). nih.gov While UGT1A7, UGT1A9, and UGT2A1 act on both molecules, UGT1A8 is active towards 4-hydroxypropranolol but not propranolol. nih.govnih.gov Conversely, UGT1A10, which metabolizes propranolol, shows no activity towards 4-hydroxypropranolol. nih.govnih.govmdpi.com
While the glucuronidation of the parent drug, propranolol, exhibits clear stereoselectivity, the situation for 4-hydroxypropranolol is different. nih.gov For propranolol, UGT1A7, UGT1A9, and UGT2A1 preferentially act on the (S)-enantiomer, whereas UGT1A10 shows opposite stereoselectivity for the (R)-enantiomer. nih.govmdpi.com However, for 4-hydroxypropranolol, studies have not detected significant stereoselectivity in its glucuronidation. nih.gov This lack of stereoselectivity may be because the primary site of glucuronidation is the aromatic hydroxyl group, which is not chiral, rather than the chiral aliphatic hydroxyl group on the side chain. nih.gov
4-Hydroxypropranolol possesses two hydroxyl groups, one aliphatic on the propanolamine (B44665) side chain and one aromatic on the naphthol ring, both of which are potential sites for glucuronidation. nih.gov This raises questions about the regioselectivity of the UGT enzymes. Investigations using 4-methoxypropranolol, a compound where the aromatic hydroxyl group is blocked, have provided clarity on this issue. nih.govmdpi.com
The findings indicate that UGT enzymes exhibit distinct regioselectivity:
UGT1A9 and UGT2A1 were found to be active with 4-methoxypropranolol, demonstrating their ability to catalyze glucuronidation at the aliphatic hydroxy group. nih.govmdpi.com
UGT1A7 and UGT1A8 were inactive towards 4-methoxypropranolol, suggesting they exclusively catalyze glucuronidation at the aromatic hydroxy group. nih.govmdpi.com
Therefore, both aromatic-linked and aliphatic-linked glucuronides of 4-hydroxypropranolol can be formed in vitro, depending on the specific UGT isoform involved. nih.govmdpi.com However, analysis of human urine samples suggests that aromatic-linked glucuronidation is the predominant pathway in vivo. mdpi.com
The formation of 4-hydroxypropranolol from its parent compound, propranolol, is a key step in its phase I metabolism, primarily mediated by the cytochrome P450 system.
The 4-hydroxylation of propranolol to form 4-hydroxypropranolol is catalyzed by two main CYP isoforms: CYP2D6 and CYP1A2. nih.govcapes.gov.br Studies in human liver microsomes show that CYP2D6 is the major contributor, responsible for approximately 55% of the formation, while CYP1A2 accounts for the remaining 45%. nih.gov
Furthermore, 4-hydroxypropranolol itself interacts with the CYP system. In vitro studies have shown it to be a potent inhibitor of CYP2D6 activity. nih.gov The metabolism of 4-hydroxypropranolol can also proceed further through oxidation when incubated with human liver microsomes and a NADPH generating system, indicating that it is a substrate for subsequent CYP-mediated reactions, though the specific isoforms for this further metabolism are less clearly defined. nih.gov
Recent research using co-expression models has revealed functional interactions between CYP2D6 and UGT enzymes. mdpi.com The co-expression of UGT1A7, UGT1A8, or UGT1A9 was found to significantly increase the catalytic activity of CYP2D6 in converting propranolol to 4-hydroxypropranolol. mdpi.com This suggests a complex interplay where phase II enzymes can modulate phase I activity. mdpi.com
Oxidative Metabolism and Cytochrome P450 (CYP) Interactions
In Vitro Model Systems for Metabolic Investigations
A variety of in vitro systems are employed to study the metabolic fate of 4-hydroxypropranolol, each offering distinct advantages for elucidating specific pathways and enzymatic contributions.
Studies in Liver Microsomes
Liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard model for investigating Phase I (e.g., CYP-mediated) and some Phase II (e.g., UGT-mediated) reactions. capes.gov.br They are rich in these enzymes and are used for metabolic stability and reaction phenotyping studies. capes.gov.br
Studies using rat liver microsomes were instrumental in early investigations of 4-hydroxypropranolol conjugation. capes.gov.br These experiments demonstrated that 4-hydroxypropranolol is readily glucuronidated at a much higher rate than its parent compound, propranolol. capes.gov.br Such studies also allow for the examination of factors that influence enzyme activity. For instance, the inclusion of detergents like Triton X-100 was found to significantly increase the formation of 4-hydroxypropranolol glucuronide, while pretreatment of rats with phenobarbital (B1680315) (a CYP inducer) did not significantly affect its formation, suggesting the UGTs responsible are not readily induced by this agent. capes.gov.br
| Model System | Enzyme/Pathway Investigated | Key Finding | Reference |
|---|---|---|---|
| Rat Liver Microsomes | Glucuronidation (UGTs) | 4-Hydroxypropranolol is conjugated at a rate ~10 times higher than propranolol. | capes.gov.br |
| Rat Liver Microsomes | Effect of Inducers | Phenobarbital pretreatment did not significantly increase 4-hydroxypropranolol glucuronidation. | capes.gov.br |
| Human Liver Microsomes | CYP-mediated formation | CYP2D6 is the primary enzyme for the formation of 4-hydroxypropranolol from propranolol. | clinpgx.org |
Studies in Hepatocytes (Suspension and Co-culture Models)
Hepatocytes, being intact cells, provide a more complete metabolic picture, encompassing Phase I and Phase II enzymes, as well as active transporters. Both primary hepatocytes and immortalized cell lines like Hep G2 are utilized.
The Hep G2 cell line has been effectively used to study the sulfation of 4-hydroxypropranolol. clinpgx.org These studies showed that the cells possess the necessary SULT enzymes for this conjugation and that enzyme expression can be induced by compounds like β-naphthoflavone, leading to elevated sulfation activity. clinpgx.org Kinetic studies in Hep G2 cytosolic fractions revealed that Vmax values for sulfation increased after induction, while Km values remained unchanged. clinpgx.org Such cellular models are crucial for understanding the regulation of metabolic pathways.
Application of S9 Fractions and Recombinant Enzymes
S9 Fractions: The S9 fraction is a supernatant from a 9000g centrifugation of a tissue homogenate and contains both microsomal and cytosolic enzymes. ucl.ac.uk This makes it a comprehensive in vitro tool for screening metabolic pathways, as it includes CYPs and UGTs from the microsomal fraction and SULTs, ALDH, and other enzymes from the cytosol. nih.gov While specific studies detailing the use of S9 fractions for 4-hydroxypropranolol are not extensively documented in the retrieved literature, their utility lies in providing a broader metabolic profile than microsomes alone. Cofactors like NADPH (for Phase I), UDPGA (for glucuronidation), and PAPS (for sulfation) must be added to support the respective enzyme activities. nih.gov
Recombinant Enzymes: To pinpoint the exact enzymes responsible for a specific metabolic conversion, researchers use recombinant enzymes, which are individual enzymes expressed in a host system (e.g., bacteria, insect cells). This approach has been vital in phenotyping the metabolism of 4-hydroxypropranolol.
Recombinant UGTs: A complete screening using all 19 human UGT isoforms definitively identified UGT1A7, UGT1A8, UGT1A9, and UGT2A1 as catalysts for 4-hydroxypropranolol glucuronidation. nih.gov
Recombinant SULTs: Studies with a panel of recombinant human SULTs (1A1, 1A3, 1B1, 1E1) showed that all were capable of sulfating 4-hydroxypropranolol, with SULT1A3 being particularly efficient. clinpgx.org
| Enzyme Family | Specific Isoforms Involved | Metabolic Reaction | Reference |
|---|---|---|---|
| UGT | UGT1A7, UGT1A8, UGT1A9, UGT2A1 | Glucuronidation | nih.govmdpi.com |
| SULT | SULT1A1, SULT1A3, SULT1B1, SULT1E1 | Sulfation | clinpgx.org |
Investigation in Extrahepatic Tissues
The investigation of 4-hydroxypropranolol metabolism in these tissues is informed by the known distribution of the enzymes that act upon it. Several of the UGT isoforms that glucuronidate 4-hydroxypropranolol are highly expressed in extrahepatic locations. nih.gov For example, UGT1A7 and UGT1A10 are predominantly found in the gastrointestinal tract, and UGT1A8 is also expressed there. nih.govmdpi.com This implies that significant first-pass metabolism of orally ingested propranolol to 4-hydroxypropranolol, followed by its immediate glucuronidation, can occur in the gut wall before it even reaches the liver. Similarly, sulfation activity is present in the kidney, lung, and small intestine of various species, sometimes at levels exceeding that of the liver, indicating these organs could also be sites of 4-hydroxypropranolol sulfation. nih.gov
Metabolite Identification and Structural Elucidation Using Mass Spectrometry
Mass spectrometry (MS), typically coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), is the cornerstone for identifying and quantifying metabolites.
LC-MS/MS is the predominant method for analyzing 4-hydroxypropranolol and its conjugates from in vitro incubations and in vivo samples. nih.govnih.gov The technique offers high sensitivity and specificity. In a typical LC-MS/MS setup, the parent compound and its metabolites are separated by the LC column and then ionized, usually by electrospray ionization (ESI). The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). For structural confirmation, tandem mass spectrometry (MS/MS) is used, where a specific parent ion is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern serves as a structural fingerprint for the metabolite.
For 4-hydroxypropranolol, which has two potential sites for glucuronidation (aromatic and aliphatic hydroxyl groups), distinguishing between these isomers is challenging. Advanced MS techniques have been employed to solve this. Early studies used GC-MS after chemical derivatization with diazomethane. mdpi.com More recent and sophisticated methods use LC-MS/MS with specialized derivatizing agents like 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC). mdpi.com DMISC selectively reacts with phenolic and amine groups but not aliphatic hydroxyls. By comparing the mass shifts and fragmentation patterns of the derivatized glucuronides, researchers can pinpoint the site of conjugation. In some cases, multi-stage mass spectrometry (MS³) is required to definitively distinguish the aromatic-linked from the aliphatic-linked glucuronides. mdpi.com
Characterization of Phase I and Phase II Conjugates (e.g., Glucuronides, Sulfates)
Following its formation via Phase I oxidation of propranolol, primarily catalyzed by cytochrome P450 enzymes CYP2D6 and CYP1A2, 4-hydroxypropranolol undergoes extensive Phase II conjugation reactions, mainly glucuronidation and sulfation. clinpgx.orgnih.govfda.gov These conjugation processes increase the water solubility of the metabolite, preparing it for excretion.
Glucuronidation:
Glucuronidation is a major elimination pathway for 4-hydroxypropranolol. nih.govmdpi.com In vitro studies using human UDP-glucuronosyltransferase (UGT) enzymes have identified several isoforms responsible for this conjugation. Specifically, UGT1A7, UGT1A8, UGT1A9, and UGT2A1 have been shown to produce 4-hydroxypropranolol glucuronides. nih.govnih.govmdpi.com This is in contrast to the parent compound, propranolol, which is not a substrate for UGT1A8 but is metabolized by UGT1A10, an enzyme that does not act on 4-hydroxypropranolol. nih.govnih.gov
4-Hydroxypropranolol possesses two potential sites for glucuronidation: the aromatic hydroxyl group on the naphthalene (B1677914) ring and the aliphatic hydroxyl group on the propanolamine side chain. nih.gov Research has delved into the regioselectivity of the UGT enzymes:
UGT1A7 and UGT1A8 primarily catalyze aromatic-linked glucuronidation. nih.gov
UGT1A9 and UGT2A1 are capable of catalyzing both aliphatic and aromatic-linked glucuronidation. nih.govcaymanchem.com
The characterization of these glucuronide conjugates is typically performed using liquid chromatography-mass spectrometry (LC-MS). nih.gov MS2 fragmentation analysis of 4-hydroxypropranolol glucuronide reveals a characteristic dominant loss of the glucuronic acid moiety. nih.gov
Sulfation:
Sulfation is another important Phase II metabolic route for 4-hydroxypropranolol. clinpgx.org In vitro studies with recombinant human sulfotransferase (SULT) isoforms have identified SULT1A3 as a key enzyme in the sulfation of 4-hydroxypropranolol. clinpgx.orgnih.gov Kinetic studies have shown that SULT1A3 has a high affinity for this substrate. nih.gov Furthermore, research indicates an enantioselective preference, with SULT1A3 favoring the sulfation of the R-enantiomer of 4-hydroxypropranolol over the S-enantiomer. nih.gov
| Conjugation Pathway | Enzyme Family | Specific Isoforms | Notes |
|---|---|---|---|
| Glucuronidation | UGT | UGT1A7 | Catalyzes aromatic-linked glucuronidation. nih.gov |
| UGT1A8 | Catalyzes aromatic-linked glucuronidation. nih.gov | ||
| UGT1A9 | Catalyzes both aromatic and aliphatic-linked glucuronidation. nih.govcaymanchem.com | ||
| UGT2A1 | Catalyzes both aromatic and aliphatic-linked glucuronidation. nih.govcaymanchem.com | ||
| Sulfation | SULT | SULT1A3 | Exhibits enantioselectivity, favoring the R-enantiomer. clinpgx.orgnih.gov |
Comparative Metabolism Studies Across Species (e.g., Rat, Dog, Human)
The metabolic profile of drugs can vary significantly between species, which has important implications for preclinical drug development. Comparative studies of propranolol metabolism in hepatocytes from different species, including rat, dog, and human, reveal these differences. nih.govresearchgate.netresearchgate.net
In humans, the formation of 4-hydroxypropranolol via ring oxidation is a major metabolic pathway. clinpgx.orgnih.gov Subsequent glucuronidation and sulfation are also significant. clinpgx.org Studies using liver microsomes show that the metabolism of propranolol enantiomers differs across species. In rat, dog, and monkey liver microsomes, the in vitro half-life of the R-propranolol is greater than that of the S-propranolol; however, the opposite is true in human liver microsomes. kmmu.edu.cn
Rat: In rats, ring oxidation is a dominant metabolic pathway, leading to substantial formation of 4-hydroxypropranolol. caymanchem.com Studies with rat liver microsomes show that 4-hydroxypropranolol is conjugated at a much faster rate than propranolol itself. capes.gov.br
Dog: In dogs, glucuronidation and side-chain oxidation are the more dominant metabolic pathways for propranolol compared to ring oxidation. veritastk.co.jp However, dog hepatocytes do produce 4-hydroxypropranolol and its subsequent conjugates, including a notable N-hydroxylamine glucuronide metabolite that is also seen in monkeys but not typically in humans. nih.govresearchgate.net
Human: Humans exhibit extensive metabolism of propranolol to 4-hydroxypropranolol, which is then readily conjugated. clinpgx.orgnih.gov The profile in human hepatocytes shows a variety of Phase I and Phase II metabolites, with 4-hydroxypropranolol and its conjugates being prominent. researchgate.net
| Species | Primary Propranolol Metabolic Pathways | Key Features of 4-Hydroxypropranolol Metabolism |
|---|---|---|
| Rat | Ring oxidation is a dominant pathway. caymanchem.com | Rapid glucuronidation of 4-hydroxypropranolol. capes.gov.br |
| Dog | Glucuronidation and side-chain oxidation are more dominant than ring oxidation. | Formation of unique metabolites like N-hydroxylamine glucuronide. researchgate.net |
| Human | Extensive ring oxidation to 4-hydroxypropranolol. clinpgx.orgnih.gov | Significant subsequent glucuronidation and sulfation. clinpgx.orgnih.govnih.gov |
Analysis of Metabolic Switching Phenomena
Metabolic switching refers to a shift in the primary metabolic pathway of a drug, which can be influenced by factors such as genetic polymorphisms, drug concentration, or co-administered drugs. For propranolol, a significant metabolic switching phenomenon is observed related to the genetic polymorphism of the CYP2D6 enzyme. clinpgx.orgnih.gov
CYP2D6 is the principal enzyme responsible for the 4-hydroxylation of propranolol to form 4-hydroxypropranolol. clinpgx.orgfda.gov The activity of CYP2D6 varies considerably in the population due to genetic polymorphisms, leading to different metabolizer phenotypes: poor, intermediate, extensive, and ultrarapid metabolizers. nih.govnih.gov
This phenomenon highlights the interplay between different metabolic enzymes and how genetic factors can redirect the metabolic fate of a parent drug, thereby influencing the formation and subsequent metabolism of its metabolites like 4-hydroxypropranolol.
Integration of In Vitro Data for In Vitro-In Vivo Extrapolation (IVIVE) of Metabolic Clearance
In vitro-in vivo extrapolation (IVIVE) is a modeling approach used to predict the in vivo pharmacokinetic parameters of a drug, such as metabolic clearance, from in vitro data. researchgate.netnih.gov This process is crucial in drug development for forecasting human pharmacokinetics before clinical trials.
For propranolol and its metabolite 4-hydroxypropranolol, IVIVE of hepatic metabolic clearance involves several key considerations. The in vitro data are typically generated using human liver microsomes or hepatocytes, which contain the relevant drug-metabolizing enzymes like CYPs and UGTs. researchgate.net
The prediction of in vivo clearance from in vitro intrinsic clearance (CLint) data requires scaling factors and a liver model (e.g., the well-stirred model). researchgate.net However, the accuracy of IVIVE can be affected by several factors:
Complex Metabolism: Propranolol is cleared by multiple pathways involving several enzymes (CYP2D6, CYP1A2, UGTs), and the formation of 4-hydroxypropranolol is a major component. Accurately modeling the contribution of each pathway is essential. clinpgx.orgnih.gov
Protein Binding: The binding of the drug to proteins in both plasma and the in vitro incubation medium can significantly impact the unbound fraction of the drug available for metabolism. This must be accounted for in the extrapolation models. researchgate.net
Active Transport: If a drug or its metabolite is actively transported into hepatocytes, this can lead to higher intracellular concentrations than predicted by passive diffusion alone, affecting the observed rate of metabolism. nih.govresearchgate.net
Recent in silico models are being developed to improve the accuracy of clearance predictions, especially for drugs with highly variable in vitro data. biorxiv.org For metabolites like 4-hydroxypropranolol, a comprehensive IVIVE approach would need to integrate the kinetics of its formation from the parent drug with the kinetics of its own subsequent metabolism and elimination. The co-expression of CYP and UGT enzymes in in vitro systems can reveal functional interactions that may enhance or inhibit metabolic rates, further complicating direct extrapolation but providing a more physiologically relevant model. mdpi.com
Pharmacokinetic Modeling and Simulation Utilizing 4 Hydroxypropranolol D7 Hydrochloride Data
Physiologically Based Pharmacokinetic (PBPK) Modeling Approaches
Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational method used to predict the absorption, distribution, metabolism, and excretion (ADME) of a chemical substance in humans and other animal species. biopharmaservices.comallucent.com These models are constructed from physiological parameters of the species and the physicochemical properties of the compound. nih.govdata.gov
Predictive Modeling in Preclinical Species
Before a drug candidate can be tested in humans, its pharmacokinetic profile is extensively studied in preclinical species such as rats and monkeys. nih.govnih.gov PBPK models are invaluable at this stage for predicting how a drug will behave. nih.govnih.gov In the case of propranolol (B1214883), these models are used to forecast its metabolic conversion to 4-hydroxypropranolol (B128105). nih.govresearchgate.net The use of 4-Hydroxypropranolol-d7 (hydrochloride) as an internal standard allows for the accurate measurement of the formed metabolite. kcasbio.com This precise data is then used to build and refine PBPK models, which can then be scaled to predict the pharmacokinetic parameters in humans. nih.gov
Simulation of Drug and Metabolite Concentration Profiles in Tissues and Plasma
A significant capability of PBPK models is the simulation of drug and metabolite concentrations over time in various tissues and in the plasma. nih.govnih.gov For propranolol, a PBPK model can simulate the concentration-time course of both the parent drug and its active metabolite, 4-hydroxypropranolol, in key organs such as the liver, where it is primarily metabolized, and in the bloodstream. nih.govnih.gov The reliability of these simulations is greatly enhanced by the use of stable isotope-labeled internal standards like 4-Hydroxypropranolol-d7 (hydrochloride) in bioanalytical methods, which ensures the generation of high-quality quantitative data for model input. kcasbio.com
Parameter Estimation and Model Validation through Deuterated Compound Data
The development of a predictive PBPK model is an iterative process involving parameter estimation and model validation. nih.govfrontiersin.org Deuterated compounds are instrumental in this process. nih.govresearchgate.net The data obtained from studies using 4-Hydroxypropranolol-d7 (hydrochloride) as an internal standard for the quantification of 4-hydroxypropranolol allows for the precise estimation of key metabolic parameters, such as the rate of formation of the metabolite from the parent drug.
Model validation involves comparing the predictions of the PBPK model with experimentally obtained data. nih.govacs.orgresearchgate.net The concentration profiles of 4-hydroxypropranolol, accurately measured using its deuterated analog, are compared with the profiles simulated by the model. nih.gov A close correlation between the simulated and experimental data validates the model, providing confidence in its predictive capabilities for untested scenarios. nih.govfrontiersin.org
Computational Approaches in Drug Disposition Research
In addition to PBPK modeling, other computational techniques are employed to investigate the factors influencing drug disposition.
Molecular Docking Studies to Explain Stereoselective Metabolism
Propranolol is a chiral molecule and its metabolism, particularly the formation of 4-hydroxypropranolol, is stereoselective. nih.govclinpgx.org The (S)-enantiomer is preferentially metabolized by the cytochrome P450 enzyme CYP2D6. clinpgx.orgnih.gov Molecular docking is a computational method used to predict how a molecule binds to a protein target. researchgate.netnih.gov Docking studies of the (R)- and (S)-enantiomers of propranolol into the active site of CYP2D6 have been performed to understand the molecular basis of this stereoselectivity. nih.gov These in silico studies can rationalize the experimental findings, which often rely on the accurate quantification of the stereoisomers of 4-hydroxypropranolol, facilitated by the use of deuterated standards.
Table 1: Key Research Findings on Propranolol Metabolism and Modeling
| Research Area | Key Finding | Reference |
| PBPK Modeling | PBPK models can successfully describe the pharmacokinetics of propranolol in both healthy and cirrhotic populations. | nih.govnih.gov |
| PBPK models can be used to predict drug-drug interactions and the effects of genetic polymorphisms on propranolol metabolism. | biopharmaservices.comacs.org | |
| Metabolism | The formation of 4-hydroxypropranolol is a major metabolic pathway for propranolol, primarily catalyzed by CYP2D6. | clinpgx.orgcaymanchem.com |
| The metabolism of propranolol is stereoselective, with the (S)-enantiomer being more rapidly cleared. | nih.gov | |
| Analytical Methods | Deuterated internal standards, such as 4-Hydroxypropranolol-d7, are crucial for accurate quantification in bioanalytical methods. | kcasbio.com |
In Silico Prediction of Metabolic Liabilities
Computational tools are increasingly used in early drug development to predict potential metabolic liabilities of new chemical entities. These programs use algorithms trained on large datasets of known drug metabolism to identify sites on a molecule that are susceptible to metabolic transformation. For propranolol, such tools can predict the likelihood of hydroxylation at the 4-position of the naphthyl ring. The experimental data used to build and validate these predictive models, including the quantification of metabolites like 4-hydroxypropranolol using deuterated standards, is essential for improving their accuracy.
Modeling of Parent Drug and Metabolite Pharmacokinetics
The pharmacokinetic profile of a drug and its metabolites can be complex, involving absorption, distribution, metabolism, and excretion (ADME) of multiple chemical entities. Pharmacokinetic models are mathematical tools used to describe and predict the concentration-time course of a drug and its metabolites in the body. The accuracy of these models is highly dependent on the quality of the bioanalytical data used for their development.
The Role of 4-Hydroxypropranolol-d7 (hydrochloride) in Data Generation
4-Hydroxypropranolol-d7 (hydrochloride) is a deuterium-labeled version of 4-hydroxypropranolol, a major active metabolite of the beta-blocker propranolol. clinpgx.org Its primary and critical role in pharmacokinetic studies is as an internal standard in bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of propranolol and 4-hydroxypropranolol in biological matrices such as plasma. nih.gov
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis for several reasons:
Correction for Analytical Variability: 4-Hydroxypropranolol-d7 closely mimics the chemical and physical properties of the unlabeled 4-hydroxypropranolol. This ensures that any variability or loss during sample preparation, extraction, and ionization in the mass spectrometer is accounted for, leading to more accurate and precise quantification. nih.gov
Improved Assay Reliability: By compensating for matrix effects, which are variations in analytical response caused by other components in the biological sample, the use of a deuterated internal standard enhances the reliability and reproducibility of the concentration measurements. nih.gov
The highly accurate concentration-time data obtained using 4-Hydroxypropranolol-d7 as an internal standard are the foundation for developing robust parent-metabolite pharmacokinetic models.
Parent-Metabolite Pharmacokinetic Models
Once reliable concentration data for both the parent drug (propranolol) and the metabolite (4-hydroxypropranolol) are obtained, various modeling approaches can be employed to characterize their pharmacokinetic relationship. These models can elucidate key processes such as the rate of formation of the metabolite from the parent drug and the subsequent elimination of both compounds.
A common approach is to use compartmental models, which describe the body as a series of interconnected compartments. For a parent drug and its metabolite, a typical model might involve:
A compartment for the absorption and distribution of the parent drug.
A process describing the metabolism of the parent drug to the metabolite.
A compartment representing the distribution of the metabolite.
Elimination pathways for both the parent drug and the metabolite.
Physiologically based pharmacokinetic (PBPK) models represent a more sophisticated approach. semanticscholar.orgnih.govnih.gov These models incorporate physiological and anatomical data to simulate the ADME processes in different organs and tissues. semanticscholar.orgresearchgate.net For propranolol and 4-hydroxypropranolol, a PBPK model would include parameters for blood flow to the liver (the primary site of metabolism), the activity of specific metabolic enzymes (like CYP2D6, which is crucial for the formation of 4-hydroxypropranolol), and the renal clearance of both compounds. clinpgx.org
Detailed Research Findings
Research studies focusing on the pharmacokinetics of propranolol provide valuable data that can be used to construct and validate these models. While these studies may not directly model 4-Hydroxypropranolol-d7, the quality of their data often relies on the use of such deuterated standards. nih.gov
Below are interactive tables with representative pharmacokinetic parameters for propranolol and 4-hydroxypropranolol that are typically estimated from parent-metabolite pharmacokinetic models.
Pharmacokinetic Parameters of Propranolol
| Parameter | Value | Description |
|---|---|---|
| Volume of Distribution (Vd) | 3-5 L/kg | Apparent volume into which the drug distributes in the body. |
| Clearance (CL) | ~1 L/min | Volume of plasma cleared of the drug per unit time. |
| Half-life (t½) | 3-6 hours | Time required for the drug concentration to decrease by half. |
| Bioavailability (F) | ~25% | Fraction of the administered dose that reaches systemic circulation. |
Pharmacokinetic Parameters of 4-Hydroxypropranolol
| Parameter | Value | Description |
|---|---|---|
| Formation Rate Constant (k_f) | Variable | Rate at which 4-hydroxypropranolol is formed from propranolol. |
| Elimination Half-life (t½) | Slightly longer than propranolol | Time required for the metabolite concentration to decrease by half. |
| Maximum Concentration (Cmax) | Lower than propranolol | Peak plasma concentration of the metabolite. |
The development of comprehensive PBPK models for propranolol allows for the simulation of its pharmacokinetics in various populations, including those with impaired liver function, which can significantly alter the drug's metabolism and exposure. semanticscholar.orgnih.govnih.gov These models are crucial for predicting drug-drug interactions and for informing dosing recommendations in specific patient populations. The accuracy of these predictions hinges on the precise quantification of both the parent drug and its key metabolites, a task for which 4-Hydroxypropranolol-d7 (hydrochloride) is an indispensable tool.
Synthetic Methodologies for 4 Hydroxypropranolol D7 Hydrochloride in Research
Strategies for Deuterium (B1214612) Incorporation
The 'd7' designation in 4-Hydroxypropranolol-d7 indicates that seven hydrogen atoms have been replaced by deuterium atoms. In this specific case, the deuteration is located on the isopropyl group of the molecule. The primary strategy for achieving this is through the use of a deuterated starting material, specifically isopropyl-d7-amine.
The kinetic isotope effect is a key consideration in the use of deuterated compounds. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at the deuterated site. This property is particularly useful in drug metabolism studies to understand metabolic pathways. While not the primary focus of using 4-Hydroxypropranolol-d7 as an analytical standard, this principle underpins the broader utility of deuterated pharmaceuticals.
Table 1: Key Deuterated Reagent
| Compound Name | CAS Number | Molecular Formula | Application in Synthesis |
|---|
Chemical Synthesis Pathways for Labeled Metabolites
The chemical synthesis of 4-Hydroxypropranolol-d7 (hydrochloride) is a multi-step process that can be adapted from established methods for the synthesis of propranolol (B1214883) and its non-labeled metabolites. google.commdpi.com A common pathway involves the following key steps:
Protection of a Naphthol Precursor: The synthesis often begins with a suitable naphthalene (B1677914) derivative. To achieve the desired 4-hydroxy substitution pattern, a common starting material is 1,4-naphthoquinone (B94277). A key step involves the protection of one of the hydroxyl groups to ensure regioselectivity in subsequent reactions. A benzyl (B1604629) group is a common choice for this purpose. For instance, 1,4-naphthoquinone can be reduced and then alkylated with benzyl iodide to form 4-(benzyloxy)naphthalen-1-ol. nih.gov
Epoxide Formation: The protected naphthol is then reacted with an epoxide-forming reagent, typically epichlorohydrin, in the presence of a base. This reaction results in the formation of a glycidyl (B131873) ether intermediate.
Amination with Deuterated Isopropylamine: The crucial step for deuterium incorporation involves the ring-opening of the epoxide by isopropyl-d7-amine. This reaction attaches the deuterated isopropylamino side chain to the molecule.
Deprotection and Salt Formation: The protecting group (e.g., benzyl) is then removed, often through catalytic hydrogenation, to reveal the free hydroxyl group at the 4-position of the naphthalene ring. Finally, the resulting free base is treated with hydrochloric acid to form the stable hydrochloride salt, yielding 4-Hydroxypropranolol-d7 (hydrochloride).
A representative, though generalized, synthetic scheme is presented below. Specific reaction conditions and yields can vary based on the exact methodologies employed.
Table 2: Generalized Synthetic Pathway
| Step | Reactants | Key Reagents | Product |
|---|---|---|---|
| 1 | 1,4-Naphthoquinone | Reducing agent, Benzyl halide | 4-(Benzyloxy)naphthalen-1-ol |
| 2 | 4-(Benzyloxy)naphthalen-1-ol | Epichlorohydrin, Base | 2-((4-(Benzyloxy)naphthalen-1-yloxy)methyl)oxirane |
| 3 | 2-((4-(Benzyloxy)naphthalen-1-yloxy)methyl)oxirane | Isopropyl-d7-amine | 1-(4-(Benzyloxy)naphthalen-1-yloxy)-3-((isopropyl-d7)amino)propan-2-ol |
Preparation of Certified Reference Materials and Analytical Standards
The production of 4-Hydroxypropranolol-d7 (hydrochloride) as a Certified Reference Material (CRM) or analytical standard requires rigorous quality control to ensure its suitability for quantitative analysis. This process goes beyond the initial synthesis and involves comprehensive characterization and certification.
Chemical Purity Assessment: The chemical purity of the synthesized compound must be accurately determined. This is typically achieved using a combination of analytical techniques, including:
High-Performance Liquid Chromatography (HPLC): To identify and quantify any non-deuterated or other chemical impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
Mass Spectrometry (MS): To verify the molecular weight of the compound.
Isotopic Enrichment Determination: A critical aspect of certifying a deuterated standard is the determination of its isotopic enrichment. This ensures that the proportion of the deuterated species relative to any non-deuterated or partially deuterated analogues is known and consistent. High-resolution mass spectrometry (HR-MS) is a primary tool for this analysis. rsc.orgrsc.org By comparing the measured isotope distribution with the theoretical distribution for a given level of deuterium incorporation, the isotopic purity can be calculated. NMR spectroscopy can also provide insights into the positions and relative abundance of the deuterium labels. rsc.orgrsc.org
Certification Process: The certification of a reference material involves:
Gravimetric Preparation: The concentration of the standard in a solution is often prepared by precise gravimetric measurements. lgcstandards.com
Homogeneity and Stability Studies: The batch must be tested to ensure that it is homogeneous and that the compound is stable under specified storage and handling conditions. europa.eu
Inter-laboratory Comparisons: In some cases, the characterization is performed by multiple independent laboratories to ensure the accuracy and reliability of the certified values. europa.eu
The final certified reference material is accompanied by a Certificate of Analysis that details the certified concentration, chemical purity, isotopic enrichment, and appropriate storage and handling instructions. lgcstandards.comnist.gov
Table 3: Analytical Techniques for Certification
| Technique | Purpose |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and isotopic purity assessment |
| High-Resolution Mass Spectrometry (HR-MS) | Molecular weight verification and determination of isotopic enrichment |
Q & A
Q. What is the pharmacological significance of 4-Hydroxypropranolol-d7 hydrochloride in adrenergic receptor studies?
- Methodological Answer : 4-Hydroxypropranolol-d7 hydrochloride is a deuterium-labeled metabolite of Propranolol, used to study β-adrenergic receptor (β-AR) interactions. Its potency is comparable to Propranolol, with pA2 values of 8.24 (β1-AR) and 8.26 (β2-AR), determined via competitive binding assays in isolated tissue preparations (e.g., guinea pig atria for β1, trachea for β2) . Researchers employ radioligand displacement assays (e.g., using [³H]-CGP-12177) to quantify receptor affinity. The deuterium labeling ensures minimal isotopic effects, making it suitable as an internal standard in mass spectrometry (MS)-based pharmacokinetic studies .
Q. How is 4-Hydroxypropranolol-d7 hydrochloride synthesized and characterized for research use?
- Methodological Answer : Synthesis involves deuterium incorporation at seven positions via catalytic exchange or custom organic synthesis. Characterization includes:
- NMR spectroscopy : To confirm deuterium placement and purity (e.g., 99 atom% D, as per Kanto Reagent specifications) .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (C₁₆H₁₄D₇NO₃·HCl, MW 318.84) .
- HPLC-UV : For purity assessment (e.g., >98% by area normalization) .
Q. What analytical methods are recommended for quantifying 4-Hydroxypropranolol-d7 hydrochloride in biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) with mobile phases like 0.1% formic acid in water/acetonitrile. Deuterated analogs improve accuracy by compensating for matrix effects .
- Calibration curves : Linear ranges (e.g., 1–100 ng/mL) with R² >0.99, validated via intra-day/inter-day precision (RSD <15%) .
- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (SPE) to isolate the analyte from plasma/urine .
Advanced Research Questions
Q. How do structural modifications (e.g., deuteration) in 4-Hydroxypropranolol-d7 hydrochloride affect its metabolic stability compared to the parent compound?
- Methodological Answer : Deuteration reduces metabolic clearance by stabilizing C-D bonds against cytochrome P450 (CYP)-mediated oxidation. To assess this:
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, comparing half-life (t₁/₂) of deuterated vs. non-deuterated forms. LC-MS quantifies residual compound .
- CYP inhibition screening : Identify specific isoforms (e.g., CYP2D6, implicated in Propranolol metabolism) using isoform-selective inhibitors (e.g., quinidine for CYP2D6) .
Q. What experimental strategies resolve contradictions in reported antioxidant properties of 4-Hydroxypropranolol-d7 hydrochloride?
- Methodological Answer : Discrepancies may arise from assay interference (e.g., pro-oxidant contaminants) or model-specific responses. Mitigation strategies include:
- Multiple antioxidant assays : Compare results from DPPH radical scavenging, lipid peroxidation (TBARS assay), and superoxide dismutase (SOD) activity .
- Controlled oxidation conditions : Use standardized oxidants (e.g., H₂O₂, Fe²⁺/ascorbate) and quantify endpoints via fluorometry (e.g., H2DCFDA for ROS) .
- Structural analogs : Test non-deuterated 4-Hydroxypropranolol to isolate isotopic effects .
Q. How can researchers design studies to evaluate the intrinsic sympathomimetic activity (ISA) of 4-Hydroxypropranolol-d7 hydrochloride?
- Methodological Answer : ISA is assessed via:
- Isolated tissue models : Measure partial agonist activity in β-AR-expressing tissues (e.g., rat atria) pre-treated with reserpine (to deplete endogenous catecholamines). Compare responses to full agonists (isoprenaline) .
- cAMP accumulation assays : Use HEK293 cells transfected with β1- or β2-AR. ISA manifests as cAMP production in the absence of exogenous agonists, quantified via ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
